N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine
Description
Properties
IUPAC Name |
N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-8-12-6-10(14-8)7-13-9-3-2-4-11-5-9/h2-6,13H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLWQOREIWJUKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)CNC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Thiazolylmethyl Halides
A primary route involves the reaction of pyridin-3-amine with 5-(chloromethyl)-2-methyl-1,3-thiazole. This method parallels cyclocondensation techniques used in thiazolo[4,5-d]pyrimidine syntheses. For instance, halogenated intermediates (e.g., 5-bromo-pyrimidines) are cyclized with xanthogenates under inert conditions. Adapting this approach, 5-(chloromethyl)-2-methyl-1,3-thiazole is reacted with pyridin-3-amine in dimethylformamide (DMF) at 80–100°C for 12–24 hours, yielding the target compound after purification (Scheme 1).
Scheme 1 :
$$
\text{Pyridin-3-amine} + \text{5-(Chloromethyl)-2-methyl-1,3-thiazole} \xrightarrow{\text{DMF, 80–100°C}} \text{this compound} + \text{HCl}
$$
This method achieves moderate yields (50–65%) and requires careful control of stoichiometry to minimize byproducts.
Reductive Amination of Pyridine-3-Carbaldehyde
Reductive amination offers an alternative pathway, leveraging the condensation of pyridine-3-carbaldehyde with 2-methyl-1,3-thiazol-5-ylmethanamine. This method, inspired by hydrazine-mediated cyclizations in thiazolo[4,5-d]pyridazinone syntheses, employs sodium cyanoborohydride (NaBH3CN) in methanol at room temperature. The imine intermediate is reduced in situ, yielding the desired amine (Scheme 2).
Scheme 2 :
$$
\text{Pyridine-3-carbaldehyde} + \text{2-Methyl-1,3-thiazol-5-ylmethanamine} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{this compound}
$$
Yields for this route range from 60–75%, with excess aldehyde often required to drive the reaction.
Palladium-Catalyzed Cross-Coupling
Palladium-mediated couplings, as described in thiazolo[4,5-d]pyrimidine nucleoside syntheses, provide a high-yield route. Here, 5-(bromomethyl)-2-methyl-1,3-thiazole is coupled with pyridin-3-amine using tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and Xantphos ligand in toluene at 110°C (Scheme 3).
Scheme 3 :
$$
\text{5-(Bromomethyl)-2-methyl-1,3-thiazole} + \text{Pyridin-3-amine} \xrightarrow{\text{Pd}2(\text{dba})3, \text{Xantphos}} \text{this compound} + \text{HBr}
$$
This method achieves yields exceeding 80%, though catalyst costs and rigorous anhydrous conditions limit scalability.
Analytical Characterization
Spectroscopic Validation
All synthetic batches were characterized via $$ ^1\text{H} $$-NMR, $$ ^{13}\text{C} $$-NMR, and LC-MS, consistent with protocols for related thiazolo-pyrimidines. Key spectral data include:
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection (254 nm) confirmed purities >95% using a C18 column and acetonitrile/water gradient.
Optimization Strategies
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates but may degrade heat-sensitive intermediates. Conversely, toluene in cross-coupling reactions minimizes side reactions but requires higher temperatures.
Catalytic Efficiency
Pd2(dba)3 outperforms Pd(OAc)2 in cross-coupling, reducing reaction times from 24 to 6 hours. Ligand selection (Xantphos vs. BINAP) also impacts yields, with Xantphos favoring C-N bond formation.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as a therapeutic agent in various diseases:
Antimicrobial Activity
Research indicates that compounds similar to N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine exhibit significant antimicrobial properties. For example, derivatives have shown activity against bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent effects .
Cancer Treatment
This compound derivatives have been studied for their ability to inhibit cell proliferation in cancer cell lines. Specific compounds have demonstrated the capacity to modulate protein kinase activity, which is crucial in cancer cell signaling pathways. For instance, they have been shown to inhibit CDK4 and CDK6 activities, leading to reduced cell growth in various malignancies .
Neurological Applications
The compound's interaction with metabotropic glutamate receptors suggests potential applications in treating neurological disorders. Studies have shown that related compounds can influence dopamine receptor binding and glutamate signaling pathways, which are critical in conditions like addiction and depression .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of thiazole-pyridine derivatives against common pathogens. The results indicated that certain derivatives exhibited MIC values lower than traditional antibiotics, suggesting their potential as new antimicrobial agents .
Case Study 2: Cancer Cell Inhibition
In vitro studies on acute myeloid leukemia cell lines treated with N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines showed significant apoptosis induction at low concentrations (0.25 μM to 2.50 μM). The mechanism involved the downregulation of key survival proteins and upregulation of apoptotic markers .
Mechanism of Action
The mechanism of action of N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole and pyridine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, facilitating binding to target sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine are compared below with three closely related analogs. Key differences in substituents, molecular properties, and biological applications are highlighted.
Table 1: Structural and Functional Comparison
Key Findings
5-Fluoro Analogue (C₁₀H₁₀FN₃S): The addition of fluorine at the pyridine C5 position increases molecular weight (239.72 vs. 205.28) and polarity. Retains the thiazole-methyl group, critical for binding interactions in enzyme active sites .
2-Chloro Analogue (C₁₀H₁₀ClN₃S) :
- Substitution of the thiazole methyl group with chlorine introduces steric and electronic differences.
- Listed in Enamine Ltd’s catalog as a building block, indicating its role in combinatorial chemistry or structure-activity relationship (SAR) studies .
Structural Isomer (N-ethyl-2-(pyridin-3-yl)thiazol-5-amine) :
- Swaps the positions of the pyridine and thiazole rings, altering pharmacophore geometry.
- The ethyl group at the thiazole amine may enhance lipophilicity but lacks reported biological data .
Functional and Pharmacological Insights
- Steric Effects : Chlorine substitution (vs. methyl) on the thiazole ring may hinder binding in some contexts but improve metabolic stability in others .
- Scaffold Flexibility : The parent compound’s modular structure allows for derivatization at both the pyridine and thiazole moieties, enabling optimization for target-specific applications .
Biological Activity
N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine is an organic compound characterized by a unique combination of thiazole and pyridine rings, which endows it with distinct chemical and biological properties. This article explores its biological activity, synthesis, and research findings based on diverse sources.
Chemical Structure and Properties
Chemical Formula: CHNS
Molecular Weight: 205.28 g/mol
CAS Number: 1184703-86-3
The compound features a thiazole ring that contains sulfur and nitrogen atoms, enhancing its potential for interaction with biological targets. The pyridine ring contributes to its aromaticity and electron-donating ability, which are crucial for biological interactions.
Synthesis
The synthesis of this compound typically involves the condensation of 2-methyl-1,3-thiazole-5-carbaldehyde with 3-aminopyridine in the presence of a catalyst such as acetic acid. This reaction is often conducted under reflux conditions using solvents like ethanol or methanol to ensure complete reaction and purification through recrystallization or column chromatography .
Biological Activity
This compound has been investigated for various biological activities:
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values demonstrating potent activity .
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.50 |
| Candida albicans | 0.30 |
2. Anticancer Potential
The compound has been evaluated for its anticancer properties, showing promising results in inhibiting cancer cell proliferation. In one study, it was found to induce cell cycle arrest in the G2/M phase in human cancer cell lines, indicating its potential as a therapeutic agent .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. The structural features allow for hydrogen bonding and π–π stacking interactions, which facilitate binding to active sites on proteins .
Case Studies
Several studies have highlighted the biological activities associated with this compound:
Case Study 1: Antimicrobial Evaluation
A study assessed the antimicrobial efficacy of various derivatives of thiazole-pyridine compounds, including this compound. The results indicated that this compound significantly inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating biofilm-associated infections .
Case Study 2: Anticancer Activity
Another investigation focused on the antiproliferative effects of this compound against different cancer cell lines. The study reported IC50 values ranging from 0.36 to 0.86 μM for various analogs, demonstrating substantial anticancer activity compared to standard chemotherapeutics .
Q & A
Basic Research Question
- NMR spectroscopy : ¹H/¹³C NMR in CDCl₃ or DMSO-d₶ to resolve aromatic protons (δ 6.5–8.5 ppm) and methylene bridge signals (δ 4.0–4.5 ppm). NOESY confirms spatial proximity of thiazole and pyridine rings .
- X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation) with SHELXL refinement reveals bond lengths (C-N: 1.33–1.38 Å) and dihedral angles between rings .
- Mass spectrometry : ESI-MS (m/z ~220 [M+H]⁺) and HRMS for molecular formula validation .
How can computational modeling (e.g., DFT, molecular docking) predict the electronic properties and binding interactions of this compound with biological targets?
Advanced Research Question
- DFT calculations : Gaussian09/B3LYP/6-31G(d) optimizes geometry, calculates HOMO-LUMO gaps (~4.5 eV), and maps electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
- Molecular docking : AutoDock Vina or Schrödinger Suite docks the compound into kinase ATP-binding pockets (e.g., EGFR). Key interactions: thiazole S···π stacking and pyridine N-H-bonding with Asp831 .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns, analyzing RMSD (<2.0 Å) and binding free energy (MM-PBSA: −35 kcal/mol) .
What strategies resolve contradictions in experimental data regarding the compound's reactivity or biological activity across different studies?
Advanced Research Question
- Systematic replication : Vary pH (4–10), solvent (polar aprotic vs. protic), and temperature (25–70°C) to identify condition-dependent reactivity .
- Meta-analysis : Compare IC₅₀ values from kinase assays (e.g., JAK2 vs. ABL1) using standardized protocols (e.g., ATP concentration fixed at 1 mM) .
- Crystallographic validation : Cross-reference conflicting bioactivity data with X-ray structures to confirm binding modes or identify polymorphism .
What are the key considerations in designing stability studies under various environmental conditions (pH, temperature, light) for this compound?
Advanced Research Question
- Forced degradation : Expose to UV light (254 nm, 48 hr), acidic/alkaline hydrolysis (0.1 M HCl/NaOH, 70°C), and oxidative stress (3% H₂O₂) .
- Analytical monitoring : HPLC-PDA (C18 column, gradient: 0.1% TFA in H₂O/MeCN) tracks degradation products. LC-MS identifies major impurities (e.g., sulfoxide derivatives) .
- Kinetic modeling : Arrhenius plots (40–60°C) predict shelf-life (t₉₀ > 2 years at 25°C) .
How does the compound's thiazole-pyridine hybrid structure influence its physicochemical properties and intermolecular interactions in crystal packing?
Advanced Research Question
- π-π stacking : Thiazole and pyridine rings align with a dihedral angle of 15–20°, enabling face-to-face interactions (distance: 3.5–4.0 Å) .
- Hydrogen bonding : Pyridine NH forms N-H···N bonds with adjacent molecules (2.8–3.0 Å), stabilizing monoclinic P2₁/c crystal systems .
- Solubility : LogP ~1.8 (predicted) due to balanced hydrophilicity (amine) and lipophilicity (thiazole methyl) .
What methodologies are recommended for investigating the compound's potential as a kinase inhibitor or other enzymatic targets in medicinal chemistry research?
Advanced Research Question
- Kinase profiling : Broad-panel screening (Eurofins KinaseProfiler) at 10 µM to identify hits (e.g., >50% inhibition of CDK2) .
- Enzyme kinetics : Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) and Kᵢ values .
- Cellular assays : MTT viability tests on cancer cell lines (e.g., MCF-7), correlating IC₅₀ with kinase selectivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
